molecular formula C9H13N3O2 B1437756 ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 143696-96-2

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B1437756
M. Wt: 195.22 g/mol
InChI Key: QLUHDKGNAMXJOV-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Physical And Chemical Properties Analysis

  • Spectral Data : Obtain NMR, HPLC, LC-MS, and UPLC data for structural confirmation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized using techniques like the aza-Wittig reaction, demonstrating the feasibility of creating complex imidazo[1,2-a]pyrimidine derivatives (Deng, Cao, Cai, Li, & Chen, 2010).
  • Structural Characteristics : Studies have shown that the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system is essentially planar and that the crystal packing of these compounds is stabilized by weak intermolecular interactions (Hu, Zhu, & Chen, 2007).

Chemical Transformations

  • Formation of Fused Triazines : Research has explored using the imidazo[1,2-a]pyrimidine system as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
  • Copper-Catalyzed Synthesis : A copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been developed, showing the versatility of ethyl tertiary amines as carbon sources in these reactions (Rao, Mai, & Song, 2017).

Biological Evaluations and Applications

  • Biological Activity Studies : Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate derivatives have been synthesized and evaluated for potential biological activities, like antimicrobial properties, highlighting their potential in pharmaceutical research (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).

Miscellaneous Applications

  • Novel Synthetic Routes : Research has explored novel synthetic routes to derivatives of imidazo[1,2-a]pyrimidine, which could lead to the development of new compounds with diverse applications (Lis, Traina, & Huffman, 1990).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-12-5-3-4-10-9(12)11-7/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUHDKGNAMXJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate

CAS RN

143696-96-2
Record name ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 3
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 4
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 5
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 6
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate

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